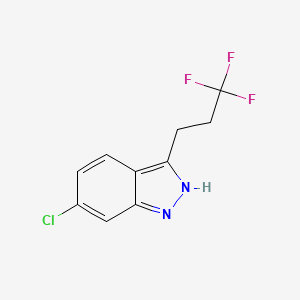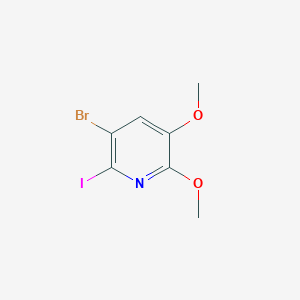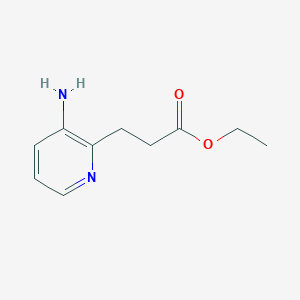
3,3-Difluorocyclopentyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorocyclopentyl benzoate is a chemical compound characterized by its unique structure, featuring a cyclopentyl ring substituted with two fluorine atoms at the 3-position and a benzoate group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopentyl benzoate typically involves the reaction of cyclopentanol with difluorocarbene to form 3,3-difluorocyclopentanol, followed by esterification with benzoic acid. The reaction conditions include the use of a strong base, such as potassium tert-butoxide, to generate difluorocarbene, and a catalyst like sulfuric acid for the esterification step.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluorocyclopentyl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium hydride (NaH) in aprotic solvents.
Major Products Formed:
Oxidation: Forms carboxylic acids and ketones.
Reduction: Produces alcohols and alkanes.
Substitution: Yields various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
3,3-Difluorocyclopentyl benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,3-Difluorocyclopentyl benzoate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparaison Avec Des Composés Similaires
3,3-Difluorocyclopentyl benzoate is compared with other similar compounds to highlight its uniqueness:
3,3-Difluorocyclopentanol: Similar structure but lacks the benzoate group, resulting in different reactivity and applications.
3,3-Difluorobenzoic Acid: Contains a benzoate group but lacks the cyclopentyl ring, leading to different chemical properties and uses.
Cyclopentyl Benzoate: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
These comparisons help to understand the distinct advantages and applications of this compound in various fields.
Propriétés
IUPAC Name |
(3,3-difluorocyclopentyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-12(14)7-6-10(8-12)16-11(15)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVDRZQDTHOSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1OC(=O)C2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B8045215.png)

![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B8045228.png)









![8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8045296.png)
